A Technical Guide to the Discovery, Synthesis, and Mechanism of the Carbonic Anhydrase IX Inhibitor S4
A Technical Guide to the Discovery, Synthesis, and Mechanism of the Carbonic Anhydrase IX Inhibitor S4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is intrinsically linked to the hypoxic tumor microenvironment. Its role in pH regulation, promoting cancer cell survival and proliferation, makes it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of S4 (4-(3'-(3",5"-dimethylphenyl)ureido)phenyl sulfamate), a potent and selective small-molecule inhibitor of CAIX. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its quantitative inhibitory and cytotoxic data. Furthermore, this guide elucidates the molecular mechanisms of S4, including its impact on key cancer-related signaling pathways, visualized through detailed diagrams.
Introduction: The Role of CAIX in Cancer
Carbonic anhydrase IX (CAIX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Under hypoxic conditions, prevalent in solid tumors, the expression of CAIX is significantly upregulated, primarily through the action of hypoxia-inducible factor-1α (HIF-1α). By maintaining intracellular pH homeostasis and contributing to the acidification of the tumor microenvironment, CAIX plays a crucial role in tumor progression, metastasis, and resistance to therapy. Its limited expression in normal tissues makes it an attractive and specific target for the development of novel anticancer agents.
Discovery of S4 as a Potent CAIX Inhibitor
S4, with the chemical formula C₁₅H₁₇N₃O₄S and CAS number 1330061-67-0, was identified as a potent and selective inhibitor of the tumor-associated carbonic anhydrase isoforms CAIX and CAXII. It belongs to the class of ureido-substituted sulfamates, which have been investigated for their ability to selectively target these cancer-related enzymes.
Quantitative Biological Activity of S4
The inhibitory potency and selectivity of S4 against various human carbonic anhydrase (hCA) isoforms have been determined through enzymatic assays. Furthermore, its cytotoxic effects have been evaluated in different cancer cell lines. A summary of this quantitative data is presented in the tables below.
Table 1: Inhibitory Activity of S4 against hCA Isoforms
| Isoform | Ki (nM) |
| hCA IX | 7 |
| hCA XII | 2 |
| hCA II | 546 |
| hCA I | 5600 |
Data sourced from MedChemExpress
Table 2: Cytotoxic Activity of S4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 20 |
| MDA-MB-231 | Breast Adenocarcinoma | 481 |
| HCT116 | Colorectal Carcinoma | >1000 |
Data sourced from Cayman Chemical and MedChemExpress
Experimental Protocols
This section provides detailed methodologies for the synthesis of S4 and key biological assays used to characterize its activity.
Synthesis of S4 (4-(3'-(3",5"-dimethylphenyl)ureido)phenyl sulfamate)
The synthesis of S4 involves a multi-step process, beginning with the formation of a ureido-phenol intermediate, followed by sulfamoylation. The following protocol is a representative synthesis based on general methods for preparing ureido-substituted sulfamates.
Step 1: Synthesis of 4-(3-(3,5-dimethylphenyl)ureido)phenol
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To a solution of 4-aminophenol (B1666318) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add 3,5-dimethylphenyl isocyanate at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the resulting solid by recrystallization or column chromatography to yield 4-(3-(3,5-dimethylphenyl)ureido)phenol.
Step 2: Sulfamoylation of 4-(3-(3,5-dimethylphenyl)ureido)phenol
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To a solution of 4-(3-(3,5-dimethylphenyl)ureido)phenol in an anhydrous solvent such as N,N-dimethylacetamide (DMAc), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
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Stir the mixture at 0 °C for 30 minutes.
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Add sulfamoyl chloride (H₂NSO₂Cl) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain S4.
CAIX Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
The inhibitory activity of S4 against CAIX is determined by measuring its effect on the CO₂ hydration activity of the enzyme.
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A stopped-flow instrument is used to measure the enzyme-catalyzed CO₂ hydration reaction.
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The assay buffer is typically 20 mM HEPES or MOPS, pH 7.4.
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A solution of the purified recombinant human CAIX enzyme is pre-incubated with varying concentrations of S4 (dissolved in DMSO) for a defined period at a specific temperature (e.g., 25 °C).
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The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution.
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The reaction is initiated, and the subsequent pH change due to proton production is monitored using a pH indicator (e.g., p-nitrophenol).
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The initial rates of the reaction are recorded.
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The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
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The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of S4 on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Seed cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of S4 (dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
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The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
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Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
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Determine the IC50 value, the concentration of S4 that inhibits cell growth by 50%, by plotting cell viability against the log of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of S4 is the direct inhibition of the catalytic activity of CAIX. This leads to a disruption of pH homeostasis in the tumor microenvironment, resulting in intracellular acidification and reduced extracellular pH. These changes can trigger various downstream signaling events.
